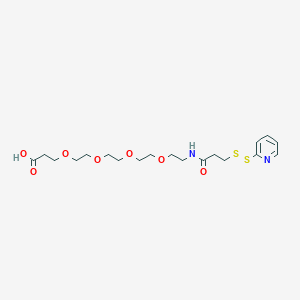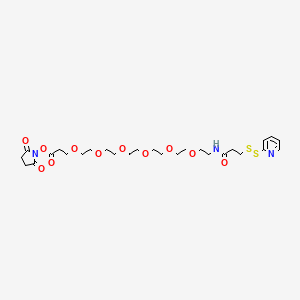
SRTCX1003
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SRTCX1003 is a SIRT1 activator which suppresses inflammatory responses through promotion of p65 deacetylation and inhibition of NF-κB activity.
Wissenschaftliche Forschungsanwendungen
Interdisciplinary Characteristics in Scientific Research Teams
- Research on scientific research teams (SRTs) highlights the significance of interdisciplinary characteristics for innovation performance. The study emphasized the roles of knowledge sharing and integration in fostering innovation within SRTs. This research underscores the importance of diversity in values and knowledge communication for effective scientific collaboration (Li De-huang, 2012).
Application in Materials Science
- The use of a method known as SRTC (stress relaxation with thermal cycling) was investigated in a study of the plastic deformation and creep of two ductile cast irons, SiMo51 and SiMo1000. This research contributed to understanding the mechanical response of these materials to thermal cycling, which is relevant in materials science and engineering (Christian Öberg, Baohua Zhu, S. Jonsson, 2018).
Radiation-Hardened Technology in Electronics
- A study designed and fabricated a radiation-hardened SRAM-based field programmable gate array, VS1000, using a silicon-on-insulator logic process. This technology showed significant potential in enhancing the resilience of electronic components in environments with high radiation exposure (Han Xiaowei et al., 2011).
Federal Innovation Reform
- The Society of Research Administrators International (SRA) provided insights on federal policy reform to enhance innovation. Key areas identified for reform included peer review processes, graduate research funding, and support for research infrastructure. This perspective contributes to understanding how policy reforms can facilitate scientific innovation (L. Chronister, E. Kulakowski, V. Molfese, 2001).
Translational Research for Public Health
- The National Institute of Environmental Health Sciences' Superfund Research Program (SRP) has played a pivotal role in translational research addressing health and environmental issues related to hazardous waste sites. The program's successes include the development of novel analytic techniques and the elucidation of toxic effects of various environmental chemicals (P. Landrigan et al., 2015).
Energy Storage Applications
- Research in the field of materials science led to the development of lead-free ceramics for energy storage applications. This study highlights the potential of these materials in enhancing the performance of energy storage devices (Haibo Yang et al., 2017).
Satellite Remote Sensing in Ecology
- A study on the use of satellite remote sensing (SRS) in ecology underscored its potential in monitoring biodiversity and environmental changes. This technology facilitates the development of integrated natural resource management strategies (N. Pettorelli et al., 2014).
Grid Technology in Synchrotron Radiation Facilities
- The concept of Grid as an Application Service Provider was explored in a Synchrotron Radiation Facility, highlighting its potential in providing software on demand for scientific computing applications (R. Pugliese et al., 2011).
Improved Neural Network for Evaluating Scientific Research Abilities
- A study employed an improved neural network to assess the scientific research ability (SRA) of colleges and universities, demonstrating the use of advanced computational methods in educational research evaluation (Jiasheng Lai, Yinjun Zhang, 2022).
RNA-seq Data Re-analysis Platform
- GREIN, an interactive web platform, was developed to facilitate the re-analysis of GEO RNA-seq data. This tool underscores the role of bioinformatics in maximizing the use of existing biomedical data (N. Mahi et al., 2019).
Eigenschaften
CAS-Nummer |
1203480-86-7 |
|---|---|
Produktname |
SRTCX1003 |
Molekularformel |
C23H23N5O3S |
Molekulargewicht |
449.53 |
IUPAC-Name |
2-{2-[2-(morpholin-4-yl)ethoxy]phenyl}-N-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole-4-carboxamide |
InChI |
InChI=1S/C23H23N5O3S/c29-22(27-23-24-8-15-32-23)17-5-3-6-18-20(17)26-21(25-18)16-4-1-2-7-19(16)31-14-11-28-9-12-30-13-10-28/h1-8,15H,9-14H2,(H,25,26)(H,24,27,29) |
InChI-Schlüssel |
BXSJTHFUADFIKS-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2N=C(C3=CC=CC=C3OCCN4CCOCC4)NC2=CC=C1)NC5=NC=CS5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SRTCX1003; SRTCX 1003; SRTCX-1003. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




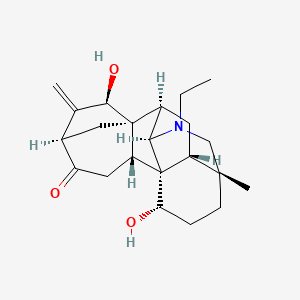


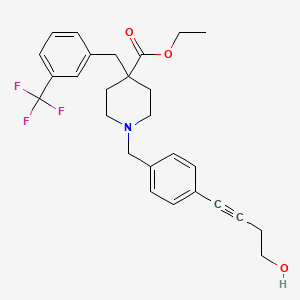
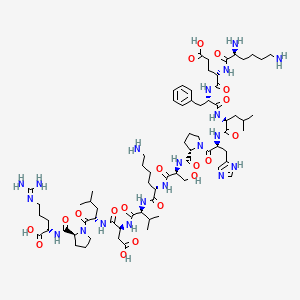
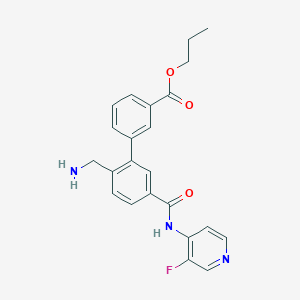
![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)
